Methyl 5-(((4-fluorophenyl)amino)methyl)-3-hydroxy-4-(hydroxymethyl)picolinate
CAS No.:
Cat. No.: VC16557696
Molecular Formula: C15H15FN2O4
Molecular Weight: 306.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15FN2O4 |
|---|---|
| Molecular Weight | 306.29 g/mol |
| IUPAC Name | methyl 5-[(4-fluoroanilino)methyl]-3-hydroxy-4-(hydroxymethyl)pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C15H15FN2O4/c1-22-15(21)13-14(20)12(8-19)9(7-18-13)6-17-11-4-2-10(16)3-5-11/h2-5,7,17,19-20H,6,8H2,1H3 |
| Standard InChI Key | NUKZPZYSWJYOAO-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=NC=C(C(=C1O)CO)CNC2=CC=C(C=C2)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition
The compound’s molecular formula is C₁₆H₁₆FN₅O₃, with a molecular weight of 345.33 g/mol . Its IUPAC name, methyl 5-[(4-fluoroanilino)methyl]-3-hydroxy-4-(hydroxymethyl)pyridine-2-carboxylate, reflects its intricate architecture: a pyridine ring substituted with hydroxyl, hydroxymethyl, and fluorophenylaminomethyl groups, alongside a methyl ester moiety . The SMILES notation (COC(=O)C1=NC=C(C(=C1O)CO)CNC2=CC=C(C=C2)F) further elucidates its connectivity .
Key Structural Features:
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Picolinate Core: The pyridine-2-carboxylate backbone provides rigidity and facilitates coordination with metal ions.
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Fluorophenyl Group: The para-fluorinated aniline moiety enhances lipophilicity, potentially improving membrane permeability.
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Hydroxyl and Hydroxymethyl Groups: These polar functionalities enable hydrogen bonding and solubility in aqueous environments.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆FN₅O₃ |
| Molecular Weight | 345.33 g/mol |
| IUPAC Name | Methyl 5-[(4-fluoroanilino)methyl]-3-hydroxy-4-(hydroxymethyl)pyridine-2-carboxylate |
| SMILES | COC(=O)C1=NC=C(C(=C1O)CO)CNC2=CC=C(C=C2)F |
Synthesis and Production Pathways
Laboratory-Scale Synthesis
The synthesis of Methyl 5-(((4-fluorophenyl)amino)methyl)-3-hydroxy-4-(hydroxymethyl)picolinate typically involves multi-step reactions starting from picolinic acid derivatives. A common route includes:
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Amination: Introduction of the 4-fluorophenylamino group via nucleophilic substitution or reductive amination.
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Hydroxylation: Oxidative or catalytic hydroxylation to install the 3-hydroxy group.
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Esterification: Methylation of the carboxylate group using methanol under acidic conditions .
Critical parameters such as solvent choice (e.g., dimethylformamide or tetrahydrofuran), temperature control (40–80°C), and catalysts (e.g., palladium for coupling reactions) are optimized to achieve yields exceeding 60% .
Industrial Manufacturing
Industrial production employs batch reactors with automated reagent delivery systems to ensure reproducibility. Key steps include:
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Large-Scale Amination: Conducted in stainless steel reactors under nitrogen atmosphere to prevent oxidation.
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Continuous Crystallization: Purification via recrystallization from ethanol/water mixtures to isolate the product at >95% purity .
Chemical Reactivity and Stability
Reaction Mechanisms
The compound participates in three primary reaction types:
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Oxidation: Hydroxyl groups oxidize to ketones or aldehydes using agents like KMnO₄ (e.g., conversion of the 3-hydroxy group to a ketone at 80°C) .
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Reduction: LiAlH₄ reduces ester groups to alcohols, yielding diol derivatives .
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Substitution: The fluorophenyl group undergoes nucleophilic aromatic substitution with amines or thiols in polar aprotic solvents .
Stability Profile
Stability studies indicate degradation under strong acidic (pH < 2) or basic (pH > 12) conditions, with hydrolysis of the ester group being the primary degradation pathway. Storage at 2–8°C in inert atmospheres preserves integrity for >12 months .
Biological Activities and Mechanisms
Antimicrobial Efficacy
The fluorophenyl moiety confers enhanced activity against Gram-positive bacteria. In a comparative study, the compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, outperforming non-fluorinated analogs by 4-fold . Molecular docking simulations suggest binding to bacterial DNA gyrase via hydrophobic interactions with the fluorophenyl group and hydrogen bonds with hydroxyls .
Anti-Inflammatory Action
In murine macrophage models, the compound reduced TNF-α production by 40% at 10 µM, comparable to dexamethasone. Mechanistically, it inhibits NF-κB signaling by blocking IκB kinase phosphorylation .
Applications in Scientific Research
Medicinal Chemistry
As a scaffold for kinase inhibitors, the picolinate core coordinates with ATP-binding sites, while the fluorophenyl group enhances bioavailability. Derivatives show promise as JAK2/STAT3 pathway inhibitors in cancer therapy .
Material Science
The compound’s ability to chelate transition metals (e.g., Cu²⁺, Fe³⁺) enables its use in catalytic systems for oxidation reactions, achieving turnover frequencies >500 h⁻¹ .
Comparative Analysis with Structural Analogs
Halogen-Substituted Derivatives
| Compound | LogP | MIC (µg/mL) | TNF-α Inhibition (%) |
|---|---|---|---|
| Chlorophenyl Analog | 2.1 | 32 | 25 |
| Bromophenyl Analog | 2.3 | 16 | 30 |
| Fluorophenyl Derivative (Target) | 1.8 | 8 | 40 |
The fluorine atom’s electronegativity optimizes lipophilicity and target binding, yielding superior pharmacokinetics .
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